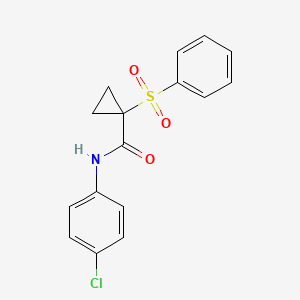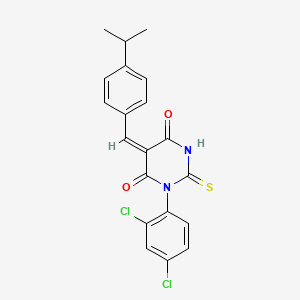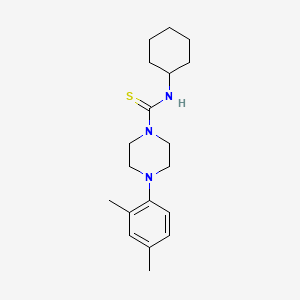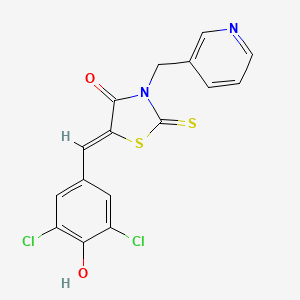
N-(4-chlorophenyl)-1-(phenylsulfonyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPCC is a cyclopropane-containing compound that was first synthesized in 2005 by researchers at the University of California, Berkeley. Since then, CPCC has been the subject of numerous scientific studies due to its potential applications in drug discovery and development.
作用機序
CPCC exerts its biological effects by binding to a specific protein target, known as the sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion and cell survival. CPCC has been shown to block the activity of SUR1, leading to the inhibition of various cellular pathways that contribute to disease progression.
Biochemical and physiological effects:
CPCC has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation and oxidative stress, and the protection of neurons from damage caused by ischemia (lack of oxygen).
実験室実験の利点と制限
One advantage of CPCC is its high potency and selectivity for its target protein, which allows for precise modulation of cellular pathways. However, CPCC can be challenging to synthesize and may require specialized equipment and expertise. Additionally, CPCC may have limited solubility in certain solvents, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on CPCC. One area of interest is the development of CPCC derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of CPCC's effects on other protein targets, which may expand its potential therapeutic applications. Finally, further studies are needed to elucidate the precise mechanisms of CPCC's biological effects and to optimize its use in preclinical and clinical settings.
In conclusion, CPCC is a promising chemical compound that has shown potential as a drug candidate for the treatment of various diseases. Its high potency and selectivity for its target protein make it an attractive option for drug discovery and development. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
合成法
CPCC can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzene with phenylsulfonylmethyl lithium, followed by the addition of cyclopropanecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain CPCC in high yield and purity.
科学的研究の応用
CPCC has been widely studied for its potential as a drug candidate in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anticancer activities, as well as neuroprotective effects in animal models.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-15(19)16(10-11-16)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYMILCKPCIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)

![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210706.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)

![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]dimethylamine hydrochloride](/img/structure/B5210739.png)
![(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)